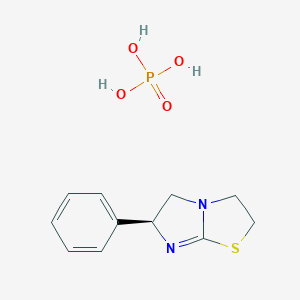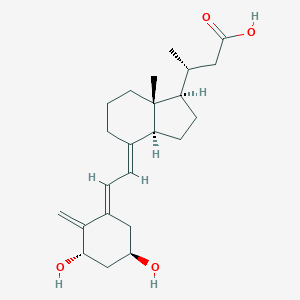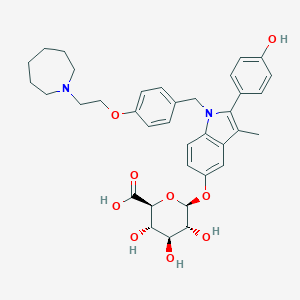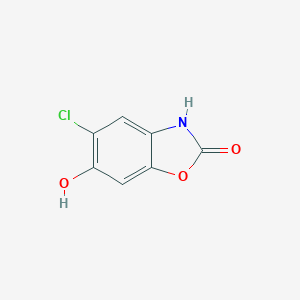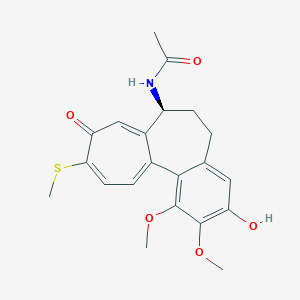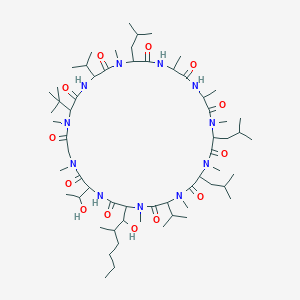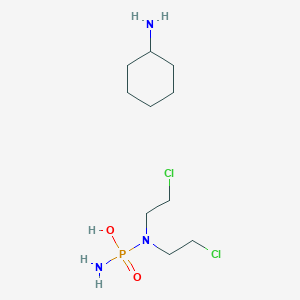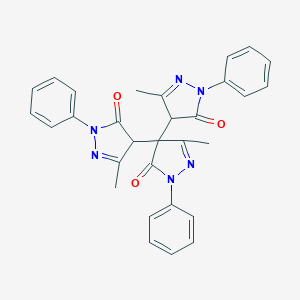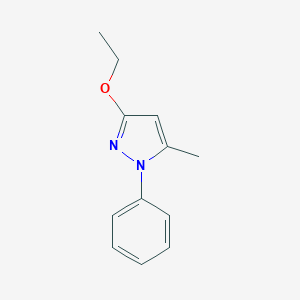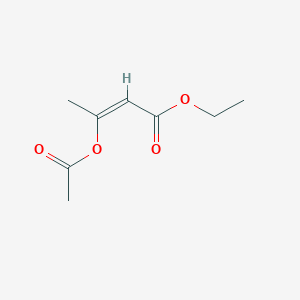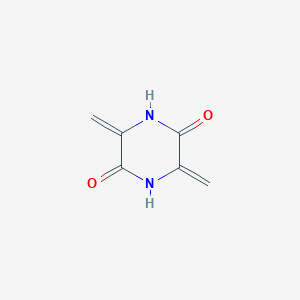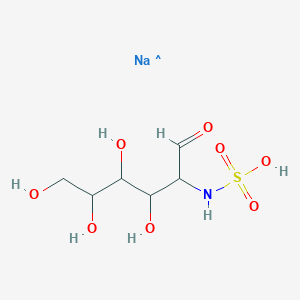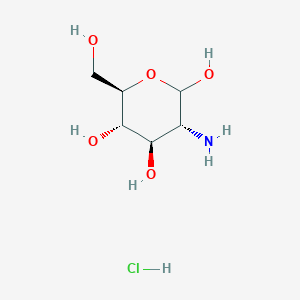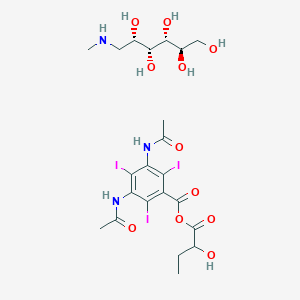
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol are two compounds that have been extensively studied in scientific research. These compounds have shown great potential in various fields, including medicine, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Derivatives : The compound is used in the synthesis of various derivatives, such as 4′,6′-diacetamido-4′,6′-dideoxycellobiose hexa-acetate, which is derived from lactose. This process involves complex reactions including debenzoylation, catalytic reduction, and acetylation (Bhatt, Hough & Richardson, 1975).
Biochemical Studies
- Metabolic Behavior Analysis : Studies on triiodobenzoic acid derivatives, closely related to 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate, have been conducted to understand their metabolic behavior due to concerns about mutagenicity and cytotoxicity. These studies involve the use of iodine-131 labeled compounds and investigate drug retention and metabolic transformation in biological systems (Weiss et al., 1981).
Physical Properties Analysis
- Density and Viscosity Measurements : Research into the physical properties of sugar alcohol aqueous solutions, including those containing (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol, is significant. Such studies provide insights into the non-linear relationships between temperature, concentration, and the physical properties of these solutions (Zhu, Ma & Zhou, 2010).
Medicinal Chemistry and Drug Development
- Potential Alzheimer's Disease Treatment : The development of compounds like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, which exhibits inhibitory selectivity against histone deacetylase and shows promise in Alzheimer's disease treatment, involves complex synthetic pathways that may use derivatives of the specified chemicals. These compounds are studied for their potential to reduce phosphorylation and aggregation of tau proteins, key factors in Alzheimer's disease (Lee et al., 2018).
properties
CAS RN |
19080-45-6 |
|---|---|
Product Name |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
Molecular Formula |
C22H32I3N3O11 |
Molecular Weight |
895.2 g/mol |
IUPAC Name |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H15I3N2O6.C7H17NO5/c1-4-7(23)14(24)26-15(25)8-9(16)12(19-5(2)21)11(18)13(10(8)17)20-6(3)22;1-8-2-4(10)6(12)7(13)5(11)3-9/h7,23H,4H2,1-3H3,(H,19,21)(H,20,22);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
PIBRPEIQGVSVLG-WZTVWXICSA-N |
Isomeric SMILES |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S )-6-methylaminohexane-1,2,3,4,5-pentol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)
